5-bromo-7-ethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-ethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJDMAUWJKZIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 7 Ethyl 1h Indole
Direct Synthesis Approaches to 5-Bromo-7-ethyl-1H-indole
The direct synthesis of the this compound core can be approached through several strategic pathways, primarily involving the formation of a key aniline-based precursor followed by a cyclization step to construct the pyrrole (B145914) ring.
Strategic Precursor Synthesis: N-(4-Bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide Formation
A key precursor for certain indole (B1671886) syntheses is an N-aryl-α-keto-oxime. For the target molecule, this precursor is N-(4-bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide. The synthesis of this intermediate begins with the commercially available starting material, 4-bromo-2-ethylaniline (B1273662).
The formation of the hydroximino-acetoamide (an α-keto-oxime derivative) from the aniline (B41778) can be achieved through a well-established reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). The general mechanism involves the initial formation of an intermediate from the reaction of aniline with chloral, which is then reacted with hydroxylamine hydrochloride. This method provides a direct route to the necessary precursor for subsequent cyclization reactions.
Table 1: Proposed Synthesis of N-(4-Bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | 4-Bromo-2-ethylaniline | Chloral hydrate | Hydroxylamine hydrochloride, Sodium sulfate | N-(4-Bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide |
Cyclization Reactions for Indole Ring Formation
With the precursor in hand, or by utilizing alternative starting materials, the indole ring is formed via a critical cyclization step. This can be accomplished through either acid catalysis or transition-metal-mediated processes.
The Fischer indole synthesis is a classic and robust method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgtcichemicals.com For the synthesis of this compound, the required starting material would be (4-bromo-2-ethylphenyl)hydrazine (B11085110). This hydrazine (B178648) can be prepared from 4-bromo-2-ethylaniline via diazotization followed by reduction.
The general mechanism proceeds through several key steps:
Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.org
nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the core bond-forming step. wikipedia.org
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia (B1221849) to form the stable, aromatic indole ring. wikipedia.org
The choice of acid catalyst is critical, with Brønsted acids (H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) being commonly employed. wikipedia.orgnih.gov The regioselectivity is influenced by the substitution on the arylhydrazine; an ortho-substituent like the ethyl group at the C2 position directs the cyclization to form a 7-substituted indole. youtube.com
Alternatively, acid-catalyzed cyclization of precursors like N-(4-bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide can lead to the formation of an isatin (B1672199) (indole-2,3-dione), which can then be further reduced to the target indole. A related classical method is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline, though it often requires harsh conditions. wikipedia.orgchemeurope.com
Modern organic synthesis heavily relies on transition-metal catalysis, particularly palladium, for the construction of heterocyclic systems like indoles. nih.gov These methods offer mild reaction conditions and broad functional group tolerance.
One of the most prominent methods is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org The reaction mechanism typically involves:
Oxidative addition of the o-iodoaniline to a Pd(0) complex.
Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.
Intramolecular attack of the aniline nitrogen onto the vinyl-palladium intermediate.
Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. wikipedia.org
To apply this to this compound, a starting material such as 2-iodo-4-bromo-6-ethylaniline would be required. The reaction tolerates a wide variety of functional groups on the alkyne partner. wikipedia.org
Other palladium-catalyzed methods include intramolecular Heck reactions of N-alkenyl anilines and annulations between o-iodoanilines and ketones. datapdf.com These strategies provide powerful alternatives to classical acid-catalyzed methods for constructing substituted indoles.
Optimized Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield of indole synthesis often requires careful optimization of reaction parameters.
For the Fischer indole synthesis , key variables include:
Catalyst Choice: Strong Brønsted acids or Lewis acids are effective, but the choice can influence side reactions. rsc.org Polyphosphoric acid (PPA) is often used for less reactive substrates.
Temperature: The reaction typically requires elevated temperatures, but precise control is necessary to prevent decomposition, especially with sensitive functional groups. organic-chemistry.orgmdpi.com
Solvent: Acetic acid, ethanol (B145695), or high-boiling point solvents like toluene (B28343) are common. The choice of solvent can affect the rate and selectivity of the reaction. rsc.org
For palladium-catalyzed cyclizations like the Larock synthesis, optimization focuses on:
Catalyst System: The combination of the palladium source (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) is crucial.
Base: An inorganic base like K₂CO₃ or Na₂CO₃ is typically required. wikipedia.org
Additives: The addition of chloride salts, such as LiCl or n-Bu₄NCl, is often essential for high yields, as the chloride ligand facilitates the reductive elimination step. wikipedia.org
Table 2: General Optimization Parameters for Indole Synthesis
| Synthetic Method | Key Parameters to Optimize | Common Conditions/Reagents | Potential Issues |
| Fischer Indole Synthesis | Acid Catalyst, Temperature, Solvent | PPA, H₂SO₄, ZnCl₂; 80-160 °C; Acetic Acid, Toluene | Harsh conditions, low yields for electron-withdrawing groups, potential side reactions. organic-chemistry.org |
| Larock Indole Synthesis | Pd Catalyst, Ligand, Base, Additive | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | Catalyst deactivation, cost of palladium, availability of o-iodoaniline precursor. |
Functionalization of the Indole Nucleus for Derivative Synthesis
The this compound scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary sites for functionalization are the C5-bromine atom, the N1-H position, and the C3-position of the pyrrole ring.
C5-Position (Suzuki-Miyaura Cross-Coupling): The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is widely used to form new carbon-carbon bonds. wikipedia.org Reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) can generate a wide array of 5-aryl or 5-heteroaryl indoles. nih.govresearchgate.net This method is highly valued for its mild conditions and tolerance of numerous functional groups. rsc.org
N1-Position (N-Alkylation/Acylation): The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic indolide anion. This anion can then react with various electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides allows for the introduction of diverse substituents at the nitrogen atom, which can modulate the compound's electronic properties and biological activity. mdpi.comresearchgate.net
C3-Position (Electrophilic Substitution): The pyrrole ring of indole is electron-rich, making the C3 position highly susceptible to electrophilic attack. quora.com This is the most common site for functionalization on the indole core itself. researchgate.net Classic electrophilic substitution reactions applicable to this compound include:
Vilsmeier-Haack Reaction: (POCl₃, DMF) to introduce a formyl group (-CHO).
Mannich Reaction: (Formaldehyde, dimethylamine) to install a dimethylaminomethyl group.
Friedel-Crafts Acylation/Alkylation: To add acyl or alkyl groups, although this can sometimes lead to polysubstitution. researchgate.net
These functionalization strategies allow the this compound core to be elaborated into more complex molecular architectures for various applications.
Regioselective Functionalization at the Nitrogen (N-1) Position
The nitrogen atom at the N-1 position of the indole ring is a common site for functionalization, altering the electronic properties of the ring and providing a handle for further synthetic modifications. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by reaction with an electrophile.
A general and widely applicable method for the N-alkylation or N-acylation of indoles involves the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The resulting indolide anion readily reacts with various alkylating or acylating agents. For halogenated indoles, this method provides a straightforward route to N-substituted derivatives. For instance, treatment of 3-halogenated 2-trifluoromethyl-1H-indoles with NaH in DMF, followed by the addition of methyl iodide or benzyl (B1604629) bromide, affords the corresponding N-methyl and N-benzyl products in high yields. nih.gov This strategy is directly applicable to this compound for the introduction of a wide array of substituents at the N-1 position.
Table 1: General Conditions for N-Alkylation of Halogenated Indoles
| Reagents | Base | Solvent | Typical Yield |
|---|---|---|---|
| Methyl Iodide | NaH or K₂CO₃ | DMF | High |
| Benzyl Bromide | NaH or K₂CO₃ | DMF | High |
| Tosyl Chloride | NaH | DMF | High |
This table represents generalized conditions applicable to halogenated indoles. nih.gov
Electrophilic and Nucleophilic Substitutions on the Indole Ring (C-2, C-3, C-4, C-5, C-6, C-7 Positions)
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C-3 position due to the stability of the resulting intermediate. However, the presence of substituents on the ring can direct incoming electrophiles to other positions.
Bromination and Ethyl Group Introduction Strategies
The synthesis of the this compound scaffold itself relies on strategic introductions of the bromo and ethyl groups onto a pre-formed indole or a precursor that is later cyclized. Classical indole syntheses such as the Fischer, Gassman, or Madelung methods can be adapted using appropriately substituted anilines or phenylhydrazines. For instance, the Fischer indole synthesis starting from (4-bromo-2-ethylphenyl)hydrazine and a suitable ketone or aldehyde could theoretically yield the desired product, although regioselectivity can be a challenge.
Direct bromination of an indole ring typically occurs at the C-3 position. To achieve bromination at the C-5 position, the C-3 position must often be blocked, or specific reaction conditions must be employed. For example, the reaction of molecular bromine with indole can lead to the formation of 2,3-dibromoindole. core.ac.uk A proposed mechanism for the direct bromination of indoles in dimethylformamide (DMF) involves a two-step process where the Br₂ molecule interacts with the highest occupied molecular orbital (HOMO) of the indole. researchgate.net The regioselectivity of bromination is highly dependent on the substituents already present on the indole ring. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in regioselective dibromination at the C-5 and C-6 positions. rsc.org
Introduction of Other Substituents (e.g., carboxylic acid, dione (B5365651), oxime)
Further functionalization of the 5-bromoindole (B119039) core can be achieved through various synthetic routes. The introduction of a carboxylic acid group, for example, can provide a versatile handle for amide couplings or other transformations. 5-Bromo-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-7-carboxylic acid are known intermediates, synthesized from corresponding precursors. medchemexpress.comnih.gov These compounds serve as building blocks for more complex molecules. medchemexpress.com
The synthesis of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) is another important transformation. 5-Bromoisatin is a versatile precursor for the synthesis of new heterocyclic systems. It can undergo alkylation at the N-1 position, and the dione functionality can participate in various reactions, including 1,3-dipolar cycloadditions to form spiro-heterocycles. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Advanced Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated indoles. The bromine atom at the C-5 position of this compound is well-suited for such transformations.
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is highly effective for the arylation of bromoindoles. lmaleidykla.ltresearchgate.net This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃. lmaleidykla.ltnih.gov Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly shorten reaction times and improve yields for the arylation of 5-bromoindoline (B135996) derivatives. lmaleidykla.lt These conditions can be applied to this compound to introduce a wide variety of aryl and heteroaryl substituents at the C-5 position, creating a library of advanced derivatives. nih.govresearchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindoles
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Good |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave | Very Good |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | Variable |
This table summarizes conditions used for various 5-bromoindole and 5-bromoindazole derivatives. lmaleidykla.ltnih.govnih.gov
The Mizoroki-Heck reaction , coupling an alkene with an aryl halide, is another valuable tool. Conditions have been developed for the Heck cross-coupling of bromo-indoles and even unprotected bromo-tryptophans in aqueous media, highlighting the reaction's robustness. nih.gov This allows for the introduction of alkenyl groups at the C-5 position of the indole core.
Multi-Component Reactions (MCRs) and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry.
An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core from simple anilines. researchgate.netrsc.org This method proceeds under mild conditions, uses ethanol as a benign solvent, and avoids the need for a metal catalyst. researchgate.netrsc.org Adapting this MCR approach by starting with a 4-bromo-2-ethylaniline could provide a green and efficient route to the this compound skeleton. Such strategies are advantageous as they reduce waste, save energy, and often lead to complex molecules in a single pot. researchgate.net
Advanced Synthetic Strategies and Mechanistic Insights
The functionalization of the this compound scaffold can be guided by a deep understanding of reaction mechanisms. The regioselectivity of electrophilic substitution on the indole ring is governed by the relative stability of the Wheland intermediates formed upon attack at different positions. The electron-donating nature of the nitrogen atom directs electrophiles primarily to the C-3 position. The ethyl group at C-7 is a weak activating group, while the bromine at C-5 is a deactivating group, which can influence the reactivity and regioselectivity of further substitutions.
In cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. The choice of ligand on the palladium catalyst is crucial for optimizing the reaction, as it influences the stability and reactivity of the catalytic species. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reactions. researchgate.net
Organocatalysis and Atroposelective Synthesis
Information on the application of organocatalysis for the synthesis of this compound, or the atroposelective synthesis of its derivatives, could not be found in the provided search results.
Photochemical and Electrochemical Synthetic Methods
No photochemical or electrochemical synthetic methods specifically targeting the preparation of this compound were identified in the available literature.
Stereoselective Synthesis of Chiral Derivatives
Detailed research findings on the stereoselective synthesis of chiral derivatives originating from this compound are not present in the search results.
Crobial Mechanism Exploration
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 5-bromo-7-ethyl-1H-indole, SAR studies elucidate the roles of the bromine and ethyl substitutions, as well as modifications at other positions of the indole (B1671886) ring.
Impact of Bromine and Ethyl Substitution on Biological Efficacy and Selectivity
The presence of a bromine atom at the C-5 position of the indole nucleus is a critical determinant of biological activity. Halogenation, particularly bromination, at this position has been shown to enhance the pharmacological profile of various indole derivatives. beilstein-archives.org Studies on related compounds, such as 5-bromobrassinin, have indicated that this substitution can lead to improved metabolic stability and enhanced anticancer and antiproliferative effects. researchgate.net The bromine atom can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can affect its interaction with biological targets.
Influence of N- and C-Substitutions on Biological Profiles
Modifications at the nitrogen (N-1) and other carbon positions of the this compound core can significantly alter its biological activity.
N-Substitution: The indole nitrogen is a common site for derivatization. N-alkylation or N-acylation can influence the compound's polarity, solubility, and ability to act as a hydrogen bond donor. In many classes of indole derivatives, N-substitution is a key strategy to modulate pharmacological properties. For example, in a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, electrophilic substitution at the N-1 position with various halides led to compounds with promising analgesic activity. iajps.com
C-Substitutions: Substitutions at other carbon atoms of the indole ring, particularly at the C-2 and C-3 positions, have been extensively explored in various indole scaffolds. For instance, in a study of 5-bromoindole-2-carboxylic acid hydrazone derivatives, various substitutions at the C-2 position led to compounds with potent anticancer and VEGFR-2 inhibitory effects. d-nb.info Similarly, modifications at the C-3 position of the indole ring are known to be crucial for the biological activity of many indole alkaloids and synthetic analogs.
The table below summarizes the general influence of substitutions on the indole ring based on studies of related compounds.
| Substitution Position | Type of Substituent | General Impact on Biological Activity |
| N-1 | Alkyl, Acyl groups | Modulates polarity, solubility, and hydrogen bonding capacity, influencing various pharmacological activities. iajps.com |
| C-2 | Carboxylic acid derivatives, Heterocycles | Can impart significant anticancer and enzyme inhibitory properties. d-nb.info |
| C-3 | Various functional groups | Often critical for biological activity, with substitutions leading to a wide range of pharmacological effects. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions
While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were found in the reviewed literature, QSAR studies on other classes of indole derivatives have been instrumental in predicting their biological activities and guiding the design of new, more potent analogs. These computational models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
For related 5-bromoindole (B119039) derivatives, molecular docking studies, a key component of computational analysis, have been employed to predict their binding affinity to specific protein targets. For example, docking studies of 5-bromoindole-2-carboxylic acid derivatives have helped to elucidate their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net Such computational approaches could be valuable in predicting the potential biological targets and activities of this compound and its derivatives, thereby prioritizing synthetic efforts towards compounds with higher therapeutic potential.
Pharmacological Targets and Molecular Mechanisms (in vitro Studies)
The biological activity of this compound and its derivatives is determined by their interactions with specific pharmacological targets at a molecular level. In vitro studies on related compounds have identified several key enzymes and receptors that are modulated by this class of molecules.
Enzyme Inhibition and Modulation Studies (e.g., protein kinases, cholinesterases, monoamine oxidases)
Indole derivatives are known to interact with a wide range of enzymes, and the 5-bromo substitution often enhances this inhibitory activity.
Protein Kinases: Many 5-bromoindole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, novel derivatives of 5-bromoindole-2-carboxylic acid have been identified as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the ATP-binding site of the enzyme. researchgate.net
Other Enzymes: While specific studies on this compound are lacking, the broader class of indole derivatives has been shown to inhibit other enzymes such as cholinesterases and monoamine oxidases, which are important targets in neurodegenerative and psychiatric disorders, respectively. The specific substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of enzyme inhibition.
The following table presents examples of enzyme inhibition by related 5-bromoindole derivatives.
| Compound Class | Target Enzyme | Observed Effect |
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Inhibition of enzyme activity, leading to anticancer effects. nih.gov |
| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | VEGFR-2 Tyrosine Kinase | Inhibition of kinase activity, suggesting anti-angiogenic potential. d-nb.info |
Receptor Binding and Ligand-Target Interactions
The interaction of this compound derivatives with various receptors is another key aspect of their mechanism of action. The indole scaffold is a privileged structure that can mimic the binding of endogenous ligands to their receptors.
Modulation of Cellular Pathways (e.g., cell cycle, apoptosis, inflammatory pathways)
A comprehensive review of scientific literature and chemical databases indicates a lack of specific research into the effects of this compound and its derivatives on the modulation of cellular pathways. While the broader class of indole-containing compounds has been a subject of extensive investigation for its diverse biological activities, including the ability to influence cell cycle progression, induce apoptosis, and modulate inflammatory responses, no studies have been published that specifically detail these activities for this compound.
Consequently, there is no available data to report on its mechanisms of action concerning cell cycle checkpoints, the intrinsic or extrinsic pathways of apoptosis, or its potential influence on key inflammatory signaling cascades such as the NF-κB pathway. The specific structure-activity relationships that would arise from the 5-bromo and 7-ethyl substitutions on the indole scaffold in these biological contexts remain uninvestigated.
Interactive Data Table: Published Findings on Cellular Pathway Modulation Use the filter to search for specific pathways.
| Compound | Cellular Pathway | Summary of Findings | Source |
| This compound | Cell Cycle | No data available in peer-reviewed literature. | N/A |
| This compound | Apoptosis | No data available in peer-reviewed literature. | N/A |
| This compound | Inflammatory Pathways | No data available in peer-reviewed literature. | N/A |
Antioxidant and Antimicrobial Properties
Following a thorough search of scientific literature, no specific studies detailing the antioxidant or antimicrobial properties of this compound or its derivatives were identified. The evaluation of this compound's potential to scavenge free radicals, chelate pro-oxidant metals, or inhibit the growth of pathogenic microorganisms has not been reported.
While many indole derivatives, particularly those with halogen substitutions, have been synthesized and tested for such biological activities, research has not yet extended to the specific 5-bromo, 7-ethyl substitution pattern. beilstein-archives.orgchula.ac.th Therefore, data regarding its efficacy as an antioxidant agent or its spectrum of activity against various bacterial or fungal strains, including any potential minimum inhibitory concentration (MIC) values, is currently unavailable.
Interactive Data Table: Published Findings on Antioxidant and Antimicrobial Activity Use the filter to search for specific activities.
| Compound | Biological Activity | Summary of Findings | Source |
| This compound | Antioxidant | No data available in peer-reviewed literature. | N/A |
| This compound | Antimicrobial | No data available in peer-reviewed literature. | N/A |
Cellular and Biochemical Investigations (in vitro Models)
While no cell-based assays have been reported for this compound itself, numerous studies on its structural analogs highlight the biological potential of this class of compounds.
Anticancer Activity : Various 5-bromo-substituted indole phytoalexin derivatives have been synthesized and screened for antiproliferative activity against human cancer cell lines using the MTT assay. beilstein-archives.org Furthermore, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were designed as potential inhibitors of VEGFR-2 tyrosine kinase, a key target in angiogenesis and cancer therapy. One derivative, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide, showed potent activity against Hep G2 hepatocellular carcinoma cells, inducing cell cycle arrest and apoptosis. d-nb.info
Antimicrobial Activity : The 5-bromoindole moiety is present in compounds with notable antibacterial properties. Ten synthesized 5-bromoindole-2-carboxamides were evaluated against pathogenic Gram-negative bacteria, with several compounds exhibiting high activity and minimum inhibitory concentrations (MIC) as low as 0.35–1.25 μg/mL against E. coli and P. aeruginosa. researchgate.net The dimeric form of 5-Bromo-1H-indole-2-carboxylic acid has also demonstrated antibacterial activity against Gram-positive bacteria. medchemexpress.com
These findings suggest that derivatives of this compound are promising candidates for screening in anticancer and antimicrobial assays.
| Derivative Class | Biological Activity Investigated | Model System | Key Findings |
| 5-bromoindole phytoalexins | Anticancer/Antiproliferative | Human cancer cell lines | Demonstrated cytotoxic effects beilstein-archives.org |
| 5-bromoindole-2-carboxylic acid hydrazones | Anticancer (VEGFR-2 inhibition) | Hep G2, HeLa, PC3 cancer cell lines | Potent inhibition of cell proliferation; induced apoptosis d-nb.info |
| 5-bromoindole-2-carboxamides | Antibacterial | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | High activity with MIC values as low as 0.35 μg/mL researchgate.net |
| 5-Bromo-1H-indole-2-carboxylic acid (dimer) | Antibacterial | Gram-positive bacteria | Exhibited activity against L. monocytogenes medchemexpress.com |
Specific metabolic studies on this compound have not been published. However, research on related halogenated indoles provides valuable insights. A study on the metabolism of tryptophanol-derived isoindolinones suggested that the presence of a bromine atom on the indole ring can enhance metabolic stability. nih.gov Specifically, the bromine atom appeared to protect the indole's pyrrole (B145914) ring from oxidative cleavage by cytochrome P450 (CYP) enzymes, a common catabolic pathway for indole-containing compounds. nih.gov This suggests that the 5-bromo substitution in this compound may confer a degree of metabolic robustness, which is a desirable property in drug development.
Currently, there is no information available in the scientific literature regarding the cellular uptake and distribution of this compound in model systems.
Computational and Theoretical Studies on 5 Bromo 7 Ethyl 1h Indole
Molecular Modeling and Docking Simulations
Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as 5-bromo-7-ethyl-1H-indole, and a macromolecular target, typically a protein. These simulations are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein's active site. This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then scoring them to estimate the strength of the interaction, often expressed as binding affinity (e.g., in kcal/mol). For instance, in studies of 5-bromoindole (B119039) derivatives, molecular docking has been used to predict interactions with protein kinases, which are important targets in cancer therapy. These studies reveal key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, derivatives of 5-bromoindole-2-carboxylic acid have been docked into the VEGFR tyrosine kinase active site, showing interactions with key amino acid residues. d-nb.info The binding affinity predictions from these simulations help in ranking potential drug candidates for further experimental testing.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Molecular modeling can identify these key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement. By analyzing the docked pose of a ligand like a this compound derivative, researchers can determine the critical interactions that contribute to its binding. This information is invaluable for designing new molecules with improved affinity and selectivity. For example, studies on other indole-based compounds have successfully identified the key pharmacophoric features responsible for their biological activity, guiding the synthesis of new and more potent analogs. d-nb.info
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic properties of a molecule from first principles. These methods are used to predict a wide range of molecular properties with high accuracy.
DFT calculations are widely used to analyze the electronic structure of molecules. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The MEP map reveals the electron-rich and electron-deficient regions of a molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. Such analyses have been performed on related molecules like 5-bromo-7-azaindole (B68098) and 5-Bromo-2-Hydroxybenzaldehyde to understand their reactivity. bohrium.comnih.gov
Molecules can exist in different spatial arrangements of their atoms, known as conformations. Quantum chemical calculations can be used to perform a conformational analysis to identify the most stable conformation (the one with the lowest energy) of a molecule like this compound. By calculating the energies of different possible conformers, researchers can understand the molecule's preferred shape in different environments. This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. For other bromo-substituted aromatic compounds, DFT has been successfully used to optimize the molecular geometry and determine the most stable conformations. bohrium.comnih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the flexibility of both the ligand and the protein and the stability of their complex. These simulations can reveal conformational changes that occur upon ligand binding and can be used to calculate binding free energies with greater accuracy than docking alone. In the broader context of drug discovery, MD simulations are a powerful tool for refining the results of molecular docking and for understanding the detailed mechanism of ligand-protein recognition. dntb.gov.ua
Conformational Flexibility and Dynamic Behavior in Solution
The conformational landscape of this compound is primarily dictated by the rotation of the ethyl group at the 7-position of the indole (B1671886) ring. This rotation is not entirely free and is subject to a rotational energy barrier, giving rise to distinct conformational states. The presence of the adjacent indole ring and the bromine atom at the 5-position influences this rotational profile.
Molecular mechanics and quantum chemical calculations can be employed to map the potential energy surface associated with the rotation of the C-C bond of the ethyl group. These calculations typically reveal energy minima corresponding to stable conformers and transition states that represent the energy barriers between them. The relative energies of these conformers determine their population distribution at a given temperature.
In solution, the dynamic behavior of this compound is further influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics in a solvent environment. The choice of solvent can significantly impact the conformational preferences of the molecule. Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents will favor less polar conformations.
The dynamic interplay between the solute and solvent molecules can be analyzed by examining various parameters from MD simulations, such as radial distribution functions, solvent-accessible surface area, and the lifetime of hydrogen bonds between the indole N-H group and solvent molecules.
Table 1: Computational Methods for Studying Conformational Flexibility
| Computational Method | Information Provided |
| Molecular Mechanics (MM) | Rapidly calculates potential energy surfaces and identifies low-energy conformers. |
| Quantum Mechanics (QM) | Provides more accurate electronic structure information and rotational energy barriers. |
| Molecular Dynamics (MD) | Simulates the time-evolution of the molecule in a solvent, revealing dynamic conformational changes and solvent effects. |
Protein-Ligand Complex Dynamics
Understanding the interactions of this compound with protein targets is crucial for its potential applications in drug discovery. Molecular docking and molecular dynamics simulations are the primary computational tools used to investigate these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor. This method provides insights into the binding mode and can estimate the binding affinity. For this compound, docking studies can reveal key interactions between the indole scaffold and the amino acid residues in the protein's binding site. These interactions can include:
Hydrogen bonding: The N-H group of the indole ring can act as a hydrogen bond donor.
Hydrophobic interactions: The aromatic indole ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues.
Halogen bonding: The bromine atom at the 5-position can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
π-π stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Following molecular docking, molecular dynamics simulations of the protein-ligand complex are performed to assess the stability of the predicted binding pose and to explore the dynamic behavior of the complex over time. MD simulations provide a more realistic representation of the biological system by incorporating the flexibility of both the protein and the ligand, as well as the explicit presence of solvent molecules.
Analysis of the MD trajectory can reveal important information about the stability of the protein-ligand complex, including:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD indicates that the ligand remains bound in a consistent orientation.
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized upon ligand binding.
Interaction analysis: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose can be monitored throughout the simulation.
Table 2: Key Interactions in Protein-Ligand Complexes of Substituted Indoles
| Interaction Type | Potential Contribution of this compound |
| Hydrogen Bonding | Indole N-H group as a donor. |
| Hydrophobic Interactions | Indole ring and ethyl group with nonpolar residues. |
| Halogen Bonding | Bromine atom at C5 with nucleophilic atoms. |
| π-π Stacking | Aromatic indole ring with aromatic amino acid side chains. |
These computational approaches provide a detailed and dynamic view of how this compound behaves in solution and how it interacts with potential biological targets, guiding further experimental investigations.
Advanced Spectroscopic and Analytical Characterization for Research Applications
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of 5-bromo-7-ethyl-1H-indole and confirm its elemental composition. The expected monoisotopic mass for C₁₀H₁₀⁷⁹BrN is 222.9997 and for C₁₀H₁₀⁸¹BrN is 224.9976. HRMS analysis would verify this mass with high accuracy (typically within 5 ppm), confirming the molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, presenting two major peaks separated by approximately 2 m/z units.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds.
2D NMR (COSY, HSQC, HMBC) for Comprehensive Structural Assignment
A full suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR: Would show the chemical shifts, integration, and multiplicity of all protons. The spectrum would be expected to show signals for the N-H proton, three aromatic protons on the indole (B1671886) ring, and the protons of the ethyl group (a quartet and a triplet).
¹³C NMR: Would reveal the chemical shifts of the ten carbon atoms in the molecule.
2D NMR:
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, confirming the -CH₂-CH₃ spin system of the ethyl group and the relationships between protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework.
A hypothetical data table for such an analysis would look like this, but requires experimental data for completion:
| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 2 | - | - | - | - | - | - |
| 3 | - | - | - | - | - | - |
| 3a | - | - | - | - | - | - |
| 4 | - | - | - | - | - | - |
| 5 | - | - | - | - | - | - |
| 6 | - | - | - | - | - | - |
| 7 | - | - | - | - | - | - |
| 7a | - | - | - | - | - | - |
| 8 (-CH₂) | - | - | - | - | - | - |
| 9 (-CH₃) | - | - | - | - | - | - |
| N1-H | - | - | - | - | - | - |
No experimental data is available to populate this table.
Solid-State NMR for Crystalline Forms
If this compound can be prepared in a stable crystalline form, solid-state NMR (ssNMR) could provide insights into its solid-phase structure. This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms), as different polymorphs would yield distinct ssNMR spectra. It can also provide information on intermolecular interactions and molecular packing in the crystal lattice.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.
IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching vibration (typically a sharp peak around 3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), aliphatic C-H stretching of the ethyl group (around 2960-2850 cm⁻¹), C=C stretching in the aromatic rings (around 1600-1450 cm⁻¹), and the C-Br stretching vibration (in the fingerprint region, < 700 cm⁻¹).
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrational modes, but with different intensities based on the change in polarizability of the bonds. It is often particularly useful for observing symmetric vibrations and C-C backbone stretching.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the indole N-H group or other intermolecular interactions like π-stacking. This information is invaluable for understanding the compound's physical properties.
Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis in Complex Mixtures
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in mixtures.
HPLC (High-Performance Liquid Chromatography): An HPLC method, likely using a reverse-phase column (e.g., C18), would be developed to separate the compound from starting materials, byproducts, or impurities. The retention time would be a characteristic of the compound under specific conditions (mobile phase, flow rate, temperature), and the peak area from a detector (e.g., UV-Vis) would be used for purity assessment and quantification.
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS would be a powerful tool for both separation and identification. The gas chromatogram would provide a retention time for purity analysis, while the coupled mass spectrometer would provide a mass spectrum of the eluting compound, serving as a fingerprint for identification and structural confirmation.
Emerging Research Applications Beyond Traditional Medicinal Chemistry
Materials Science Applications
The indole (B1671886) scaffold, with its aromatic and electron-rich nature, is an attractive building block for functional organic materials. The introduction of a bromine atom and an ethyl group in 5-bromo-7-ethyl-1H-indole provides handles for further chemical modification and tuning of material properties.
Development of Organic Electronic Materials
While direct applications of this compound in organic electronic devices are still in early stages of exploration, its potential as a precursor is noteworthy. The indole core is a known component in organic semiconductors, and the bromo- and ethyl-substituents can be used to modify the electronic properties of resulting materials. For instance, the bromine atom can facilitate cross-coupling reactions, a powerful tool for building the conjugated systems essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl group can enhance solubility and influence the solid-state packing of the molecules, which are critical parameters for device performance.
Polymeric and Supramolecular Assemblies
The functional groups on this compound make it a candidate for incorporation into larger, well-defined structures. The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding. These non-covalent interactions are the driving forces for the self-assembly of molecules into supramolecular structures with ordered arrangements. Researchers are investigating how such indole derivatives can be used to create liquid crystals, gels, and other soft materials with tunable properties. Furthermore, the bromo-functionality allows for its polymerization into novel indole-containing polymers with potential applications in sensing and separation technologies.
Functional Coatings and Composites
The versatility of this compound also extends to the development of functional coatings and composites. Its incorporation into a polymer matrix can enhance the thermal stability and flame-retardant properties of the material due to the presence of bromine. Additionally, the indole moiety can be functionalized to introduce specific properties to a surface, such as hydrophobicity or biocompatibility. Research in this area is focused on creating advanced coatings for a variety of applications, from protective layers on electronics to biocompatible surfaces for medical implants.
Catalysis and Ligand Design
The indole framework is a privileged scaffold in ligand design for catalysis due to its rigid structure and the coordinating ability of the nitrogen atom. The specific substitution pattern of this compound offers unique opportunities for the development of novel catalysts and ligands.
Application as Chiral Ligands in Asymmetric Synthesis
While there are no specific reports on the direct use of this compound as a chiral ligand, its structure serves as a valuable starting point for the synthesis of such ligands. The indole ring can be functionalized at various positions to introduce chiral auxiliaries. The steric bulk of the ethyl group at the 7-position can create a specific chiral pocket around a metal center when the indole nitrogen coordinates to it. This can influence the stereochemical outcome of a catalytic reaction, making it a promising scaffold for the development of new catalysts for asymmetric synthesis, a critical technology in the production of enantiomerically pure pharmaceuticals and fine chemicals.
Chemical Biology Tools and Probes
The development of small molecules as tools to investigate and manipulate biological systems is a cornerstone of chemical biology. The structural features of this compound, including its heterocyclic aromatic ring system and specific substitutions, suggest its potential as a scaffold for the design of such tools.
Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in living systems. The indole core is known to be a part of many fluorescent molecules. The specific contribution of the 5-bromo and 7-ethyl substitutions on the photophysical properties of an indole-based fluorophore has not been documented for this compound. Research in this area would involve the synthesis of derivatives and the characterization of their excitation and emission spectra, quantum yields, and sensitivity to their biological targets.
Table 1: Potential Photophysical Properties for Fluorescent Probe Development
| Property | This compound Derivative | Status |
|---|---|---|
| Excitation Wavelength (nm) | Data not available | Research pending |
| Emission Wavelength (nm) | Data not available | Research pending |
| Quantum Yield | Data not available | Research pending |
Biosensors are analytical devices that combine a biological component with a physicochemical detector. Small molecules can be used as recognition elements in biosensors. There are currently no published studies on the integration of this compound into biosensor platforms. Future research could explore its potential for detecting specific environmental pollutants or biological markers.
Chemical probes are small molecules designed to interact with a specific protein or pathway to elucidate its biological function. The design of such probes often involves iterative chemical synthesis and biological testing. While the indole nucleus is a common feature in many biologically active compounds, this compound has not been specifically developed as a chemical probe for mechanistic studies, according to publicly available scientific literature.
Agricultural and Plant Science Applications
Indole derivatives, most notably indole-3-acetic acid (auxin), are well-known plant hormones that regulate various aspects of plant growth and development. The potential for other substituted indoles to influence plant biology is an active area of research.
The effect of this compound on plant growth has not been reported. Studies in this area would involve treating various plant species with this compound and observing its effects on key developmental processes such as root and shoot elongation, flowering time, and fruit development.
Table 2: Potential Plant Growth Regulatory Effects of this compound
| Plant Process | Observed Effect | Plant Species | Status |
|---|---|---|---|
| Root Elongation | Data not available | To be determined | Research pending |
| Shoot Elongation | Data not available | To be determined | Research pending |
| Seed Germination | Data not available | To be determined | Research pending |
Plants have an innate immune system to defend against pathogens and mechanisms to respond to abiotic stress. Some chemical compounds can prime or directly activate these responses. There is no current research available on the role of this compound in modulating plant immunity or stress responses. Future investigations could assess its ability to induce defense-related genes or enhance tolerance to environmental stressors like drought or salinity.
Future Directions and Interdisciplinary Research Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of highly substituted indoles is a central theme in organic chemistry. acs.org Future research on 5-bromo-7-ethyl-1H-indole will necessitate the development of synthetic pathways that are not only high-yielding but also align with the principles of green chemistry.
Conventional methods for indole (B1671886) synthesis often require harsh conditions or multi-step procedures. Modern catalysis offers promising alternatives. For instance, transition-metal-free catalytic methods, such as the B(C6F5)3-catalyzed transfer of alkyl groups, present an innovative approach for C3-alkylation of the indole core. acs.orgnih.gov Strategies like the Catellani reaction, which uses palladium and norbornene catalysis, could enable the synthesis of highly functionalized indoles through C-N bond activation, potentially adaptable for constructing the this compound skeleton. acs.org A patent for the synthesis of the related compound, this compound-2,3-dione, involves the cyclization of N-(4-bromo-2-ethyl-phenyl)-2-hydroximino-acetoamide in sulfuric acid, which could serve as a key intermediate for accessing the target indole. google.com
Future synthetic research should prioritize sustainability by exploring flow chemistry in microfluidic reactors, the use of ionic liquids as recyclable reaction media, and biocatalysis to minimize waste and energy consumption. researchgate.net
Table 1: Comparison of Modern Synthetic Strategies for Substituted Indoles
| Strategy | Catalyst/Reagent | Key Features | Potential Application for this compound |
|---|---|---|---|
| B(C6F5)3-Catalyzed Alkylation | Tris(pentafluorophenyl)borane | Transition-metal-free; mild conditions; useful for C3-alkylation. acs.orgnih.gov | Functionalization of the C3 position after core synthesis. |
| Catellani Reaction | Palladium/Norbornene | Allows for ortho-functionalization and cyclization in one pot. acs.org | Potential for direct synthesis from simpler aromatic precursors. |
| Acid-Catalyzed Cyclization | Sulfuric Acid | Established method for creating the indole ring system from substituted anilines. google.com | Synthesis of key intermediate this compound-2,3-dione. google.com |
| Suzuki-Miyaura Coupling | Palladium complexes | Versatile for creating C-C bonds to add substituents to the indole core. | Introduction of the ethyl group at C7 onto a brominated indole precursor. |
Exploration of Undiscovered Biological Activities and Target Identification
The indole nucleus is a key component of many pharmaceuticals. nrfhh.commdpi.com The specific substitution pattern of this compound—combining the electron-withdrawing bromine atom and the hydrophobic ethyl group—is likely to confer unique biological properties. The halogen at the C5 position can participate in halogen bonding, a crucial interaction for enhancing binding affinity to biological targets, while the C7-ethyl group can modulate lipophilicity and steric interactions within receptor pockets. uj.edu.pl
Future research should involve broad-spectrum screening to uncover novel bioactivities. Indole derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nrfhh.com For example, some 5-bromo-indole derivatives have been investigated as kinase inhibitors for cancer therapy and as potent 5-HT7 receptor agonists for CNS disorders. uj.edu.plresearchgate.net Screening this compound against panels of kinases, G-protein coupled receptors, and microbial strains could reveal its therapeutic potential. Subsequent target identification and validation studies would be critical to understanding its mechanism of action.
Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry is an indispensable tool in modern drug discovery for predicting molecular properties and guiding synthetic efforts. frontiersin.org For this compound, in silico methods can accelerate the exploration of its potential applications.
Molecular docking studies can be employed to predict the binding modes of this compound within the active sites of various enzymes and receptors, such as kinases or serotonin (B10506) receptors. researchgate.net This can help prioritize biological targets for in vitro testing. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of virtual derivatives to understand how modifications to the core structure affect biological activity. Density Functional Theory (DFT) calculations can provide insights into the electronic properties, reactivity, and stability of the molecule, aiding in the design of optimized analogues with enhanced potency or improved pharmacokinetic profiles.
Integration with Nanotechnology and Advanced Delivery Systems
A significant challenge in drug development is achieving effective delivery of a therapeutic agent to its target site. Nanotechnology offers innovative solutions to overcome issues like poor solubility and bioavailability. chemscene.com Future research could explore the integration of this compound with various nanodelivery systems.
Encapsulating the compound within nanoparticles, liposomes, or polymeric micelles could enhance its aqueous solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells, such as tumors. This approach could improve therapeutic efficacy while minimizing potential side effects. The development of such nanoformulations would be a key step in translating any discovered biological activity into a viable therapeutic application.
Application in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems. Small molecules with defined biological activity can serve as powerful chemical probes to perturb these systems and study the resulting changes. Should this compound be found to have a specific biological effect, it could be utilized in multi-omics research.
For instance, treating cells with this compound followed by proteomic or metabolomic analysis could reveal its impact on cellular pathways on a global scale. This approach can help elucidate its mechanism of action, identify novel biological targets, and uncover unexpected off-target effects. Such studies provide a holistic view of the compound's biological impact, far beyond traditional single-target assays.
Collaborative Research Initiatives in Global Chemical Sciences
The advancement of knowledge regarding a specific molecule like this compound is often accelerated through collaboration. The field of indole chemistry is vibrant and extensive, with journals frequently publishing special issues dedicated to new synthetic methods and applications of indole derivatives. mdpi.commdpi.com
Future progress will likely depend on establishing interdisciplinary collaborations between synthetic chemists, medicinal chemists, computational scientists, and biologists. Global research initiatives, such as shared compound libraries and open-access databases, can facilitate the rapid dissemination of findings and prevent redundant efforts. nih.gov Encouraging participation in such networks would be crucial for systematically exploring the full potential of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-7-ethyl-1H-indole, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound derivatives often involves multi-step protocols. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for functionalizing indole scaffolds. A typical procedure includes:
- Reacting 3-(2-azidoethyl)-5-bromo-1H-indole with alkynes (e.g., fluorophenylacetylene) in PEG-400/DMF solvent systems under inert conditions for 12–24 hours .
- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to isolate the product (yields: 25–42%) .
To improve yields: - Optimize solvent polarity (e.g., PEG-400 enhances reaction homogeneity).
- Use Schlenk techniques to exclude moisture/oxygen, which degrade Cu catalysts .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry via diagnostic shifts (e.g., 5-bromo substitution causes deshielding of adjacent protons at δ 7.12–7.23 ppm in CDCl3) .
- 19F NMR : Useful for fluorinated analogs (e.g., δ -114.65 ppm for 4-fluorophenyltriazole derivatives) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]+ at m/z 385.0461) with <2 ppm error .
- TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How can researchers assess the solubility and stability of this compound in various solvents?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (ethyl acetate, hexane) via gravimetric analysis.
- Stability : Conduct accelerated degradation studies under UV light, humidity, or acidic/basic conditions. Monitor via HPLC or NMR for decomposition products .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?
Methodological Answer: Regioselectivity is governed by electronic and steric effects:
- The 5-bromo group deactivates the indole ring, directing electrophiles to the less hindered 3-position.
- DFT calculations (e.g., B3LYP/6-31G*) can map electron density distributions and predict reaction sites .
- Experimental validation: Compare reaction outcomes of brominated vs. non-brominated analogs in Friedel-Crafts or Vilsmeier-Haack reactions .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin correction) .
- OLEX2 integration : Streamline structure solution via charge flipping or dual-space algorithms for disordered regions (e.g., ethyl or triazole substituents) .
- Cross-validate with Cambridge Structural Database (CSD) entries (e.g., CCDC-2191474) to identify common packing motifs .
Q. What strategies reconcile contradictory bioactivity data for this compound analogs in pharmacological studies?
Methodological Answer:
- Dose-response curves : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects .
- Off-target profiling : Use kinase/GPCR panels to rule out promiscuous binding.
- Metabolic stability assays : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular assays .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for Suzuki-Miyaura couplings (e.g., Pd-mediated C–C bond formation at the 5-bromo position) .
- Molecular docking : Screen halogen-bonding interactions between bromine and catalytic Pd centers .
- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation (e.g., oxidative addition of Pd(0) to C–Br bonds) .
Q. What protocols ensure reproducibility in synthesizing this compound-based metal-organic frameworks (MOFs)?
Methodological Answer:
- Solvothermal synthesis : Combine this compound with metal salts (e.g., Zn(NO3)2) in DMF/water at 80–120°C for 48–72 hours .
- PXRD : Confirm framework topology by matching experimental patterns with simulated models (e.g., Mercury 4.0 software) .
- Gas adsorption : Test CO2/N2 selectivity to assess pore functionality .
Data Management & Ethical Considerations
Q. How should researchers address contradictions in spectral data for this compound derivatives?
Methodological Answer:
Q. What open-data practices are recommended for studies involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
